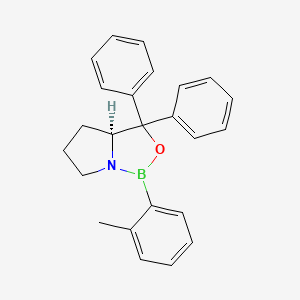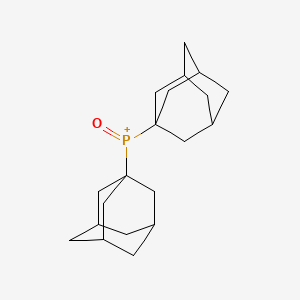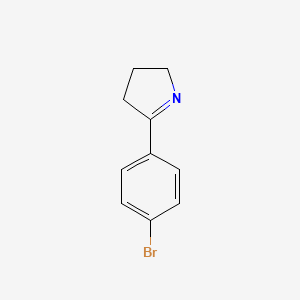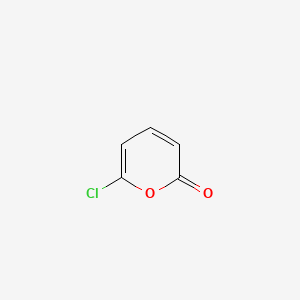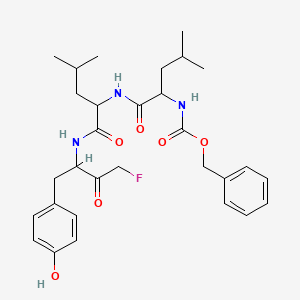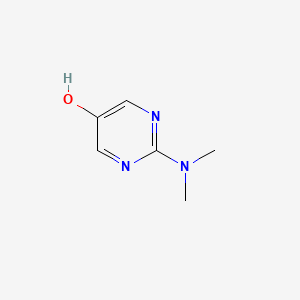
3-(Oxazol-4-yl)aniline
Descripción general
Descripción
3-(Oxazol-4-yl)aniline is a chemical compound with the CAS Number: 521982-80-9. Its molecular weight is 160.18 and its molecular formula is C9H8N2O . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of oxazoles, the class of compounds to which 3-(Oxazol-4-yl)aniline belongs, has been extensively studied. The Van Leusen Oxazole Synthesis is one of the most well-known methods, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods include the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . The choice of solvent can influence the regioselectivity of the arylation .Molecular Structure Analysis
The molecular structure of 3-(Oxazol-4-yl)aniline consists of a five-membered oxazole ring attached to an aniline group. The oxazole ring contains one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis
3-(Oxazol-4-yl)aniline is a solid or liquid at room temperature . It is stable under normal conditions and incompatible with strong oxidizing agents, strong acids, and strong bases .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Novel Derivatives : Aniline reacts with various aromatic aldehydes to produce Schiff bases and synthetic oxazepine structures, characterized by FTIR, mass spectral, and elemental analyses (Jirjees, 2022).
- Development of 1,3,4 Oxadiazole Derivatives : 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds have been synthesized, aiming to develop novel biologically active compounds with significant antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).
Biological Evaluation
- Anti-inflammatory and Anticancer Properties : Various synthesized compounds, including 3-(2-arylideneaminooxazol-4-yl)indoles, demonstrated notable anti-inflammatory activity in animal models, with some showing higher efficacy than standard drugs (Bansal, Srivastava, & Kumar, 2000).
- Antitubercular Activity : N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives showed promising antitubercular activity against Mycobacterium tuberculosis strains, highlighting their potential in treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).
Electrochemical and Photophysical Applications
- Electropolymer Synthesis : 4-Azidoaniline-based electropolymer, combined with “click” chemistry, facilitates the functionalization of conductive surfaces, showing potential in electrochemical applications (Coates et al., 2012).
- Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands were synthesized, displaying long-lived photoluminescence with a variety of colors and potential applications in light-emitting devices (Manbeck, Brennessel, & Eisenberg, 2011).
Advanced Material Development
- Synthesis of Oligoaniline Microspheres : The polymerization of aniline with ammonium persulfate in specific conditions resulted in oligoaniline microspheres, potentially applicable in various material science domains (Ferreira, Pires, & Temperini, 2011).
- Electroluminescent Properties of Aniline-Based Compounds : Compounds with aniline as a core element were synthesized, showing high photoluminescence quantum yields and potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that oxazole derivatives, which include 3-(oxazol-4-yl)aniline, have been recognized for their biological activities . They have a wide range of applications in pharmaceuticals, industrial processes, natural product chemistry, and polymers .
Mode of Action
Oxazole derivatives are known to interact with biological systems such as various enzymes and receptors via numerous non-covalent interactions . The size and geometry of oxazole derivatives also influence their inhibitory activity .
Biochemical Pathways
Oxazole derivatives are known to possess various biological properties and are predominant in many drugs, dyes, and catalysts .
Result of Action
It’s known that oxazole derivatives have a wide range of biological activities .
Propiedades
IUPAC Name |
3-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOOTBMJVAOIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449134 | |
| Record name | 3-(oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxazol-4-yl)aniline | |
CAS RN |
521982-80-9 | |
| Record name | 3-(oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



